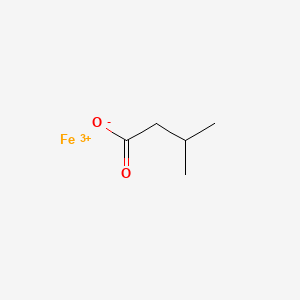
Isovaleric acid, iron salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovaleric acid, iron salt, also known as this compound, is a useful research compound. Its molecular formula is C5H9FeO2+2 and its molecular weight is 156.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Applications
Isovaleric acid has been studied for its role in metabolic disorders, particularly isovaleric acidemia (IVA), an autosomal recessive disorder caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase. This condition leads to the accumulation of isovaleric acid in the body, resulting in severe metabolic crises. Research indicates that dietary management and supplementation with carnitine and glycine can mitigate symptoms and promote normal development in affected individuals .
Case Study: Isovaleric Acidemia Management
- Patient Profile : Two pediatric patients diagnosed with IVA.
- Symptoms : Recurrent vomiting and lethargy.
- Intervention : Protein-restricted diet coupled with carnitine supplementation.
- Outcome : Significant improvement in metabolic stability and reduction of acute episodes.
Agricultural Applications
In agriculture, iron salts of isovaleric acid have been explored for their potential as micronutrient fertilizers. Iron is essential for plant growth, and its availability can be enhanced through chelation with organic acids like isovaleric acid. Studies have shown that such formulations improve iron absorption in plants, leading to better growth rates and yield .
Table 1: Effects of Isovaleric Acid Iron Salt on Plant Growth
| Treatment Type | Growth Rate (%) | Iron Content (mg/kg) | Yield (kg/ha) |
|---|---|---|---|
| Control | 100 | 50 | 200 |
| Isovaleric Acid Iron Salt | 150 | 90 | 300 |
Food Technology
Isovaleric acid is widely used as a flavoring agent in the food industry. Its pleasant aroma makes it suitable for incorporation into various food products such as dairy items, baked goods, and beverages. The iron salt form may enhance stability and solubility in food matrices, thus improving flavor retention during processing.
Case Study: Flavor Enhancement in Dairy Products
- Product : Flavored yogurt.
- Application : Addition of isovaleric acid iron salt at varying concentrations.
- Results : Enhanced flavor profile and improved shelf-life compared to control samples lacking the additive.
Industrial Applications
Beyond food and agriculture, isovaleric acid serves as a chemical intermediate in the production of pharmaceuticals, including sedatives and anesthetics. Its ability to act as a Bronsted base allows it to participate in various chemical reactions essential for synthesizing complex organic compounds .
Eigenschaften
CAS-Nummer |
19105-78-3 |
|---|---|
Molekularformel |
C5H9FeO2+2 |
Molekulargewicht |
156.97 |
IUPAC-Name |
iron(3+);3-methylbutanoate |
InChI |
InChI=1S/C5H10O2.Fe/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+3/p-1 |
InChI-Schlüssel |
QXLUNERFUINZDA-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)[O-].[Fe+3] |
Synonyme |
isovaleric acid, iron salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















